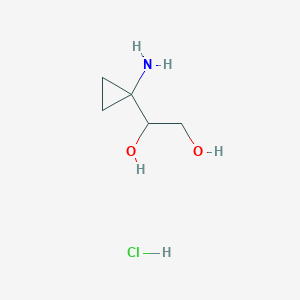

1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride” is a hydrochloride salt of an organic compound that contains an amino group (-NH2) and two hydroxyl groups (-OH). The presence of these functional groups suggests that it might have properties similar to amines and alcohols .

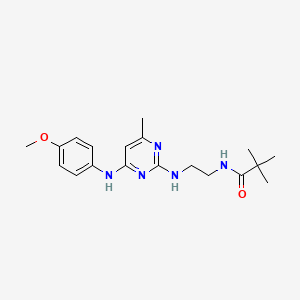

Molecular Structure Analysis

The molecular structure of this compound would likely feature a three-membered cyclopropyl ring attached to an ethane-1,2-diol moiety via an amine linkage. The presence of the hydrochloride indicates that the amine group is protonated .Chemical Reactions Analysis

As an amine, this compound could participate in typical amine reactions, such as acid-base reactions. The hydroxyl groups could be involved in reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a hydrochloride salt of an amine, it would likely be soluble in water. The presence of polar hydroxyl and amine groups could also confer polarity to the molecule .Scientific Research Applications

- EN300-7544725 can serve as a heat transfer fluid due to its properties. It’s essential in applications like cooling systems, antifreeze, and de-icing solutions for gas pipelines, vehicles, and airport runways .

- Researchers have developed a wide-ranging correlation for its thermal conductivity, valid from the triple point to 475 K at pressures up to 100 MPa . This information is crucial for designing efficient heat exchangers and thermal management systems.

- A comparative study involving EN300-7544725 and related glycol derivatives (2-methoxyethan-1-ol and 1,2-dimethoxy ethane) revealed insights into their liquid structures using X-ray spectra and molecular dynamics calculations .

- In liquid EN300-7544725 , most molecules adopt gauche conformation, with intramolecular hydrogen bonds between the two hydroxyl groups. Strong intermolecular hydrogen-bond interactions were also observed .

- EN300-7544725 has been employed as a base fluid in studies investigating viscosity changes when nanoparticles or nanotubes are added . Understanding its viscosity behavior is crucial for various applications.

- EN300-7544725 serves as a chemical solvent in scientific testing and organic compound synthesis. It finds applications in polymer synthesis, pharmaceuticals, and various manufacturing industries .

Heat Transfer Fluid and Thermal Conductivity

Structural Studies and X-Ray Diffraction

Viscosity and Nanoparticle Additives

Chemical Solvent and Synthesis

Mechanism of Action

properties

IUPAC Name |

1-(1-aminocyclopropyl)ethane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-5(1-2-5)4(8)3-7;/h4,7-8H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUIEQHXGBYMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)